molecular formula C35H58N6O9 B606516 Cbz-B3A CAS No. 1884710-81-9

Cbz-B3A

Cat. No.: B606516
CAS No.: 1884710-81-9
M. Wt: 706.882
InChI Key: JGEWUYSTHGIDHO-SANMLTNESA-N
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Description

Cbz-B3A is a potent and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. It inhibits the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) and blocks translation by 68% . This compound is primarily used in scientific research to study the mTORC1 signaling pathway and its implications in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-B3A involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesizers and high-throughput screening methods helps in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Cbz-B3A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Cbz-B3A has a wide range of scientific research applications, including:

Mechanism of Action

Cbz-B3A exerts its effects by inhibiting the mTORC1 signaling pathway. It binds to ubiquilins 1, 2, and 4, preventing the activation of mTORC1. This inhibition leads to the suppression of phosphorylation of 4EBP1, thereby blocking the translation process. The molecular targets and pathways involved include mTORC1, 4EBP1, and ubiquilins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cbz-B3A

This compound is unique due to its high selectivity and potency in inhibiting the mTORC1 signaling pathway. It has a larger effect on the phosphorylation of 4EBP1 compared to other mTOR inhibitors like rapamycin . This makes it a valuable tool in scientific research for studying the mTORC1 pathway and its implications in various diseases.

Properties

IUPAC Name

benzyl N-[6-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58N6O9/c1-33(2,3)48-30(44)39-26(20-17-23-37-28(40-31(45)49-34(4,5)6)41-32(46)50-35(7,8)9)27(42)36-21-15-10-11-16-22-38-29(43)47-24-25-18-13-12-14-19-25/h12-14,18-19,26H,10-11,15-17,20-24H2,1-9H3,(H,36,42)(H,38,43)(H,39,44)(H2,37,40,41,45,46)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEWUYSTHGIDHO-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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